N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a bithiophene substituent linked via an ethylamine group to the coumarin core. The coumarin scaffold (2-oxo-2H-chromene) is widely studied for its photophysical properties and biological activities, including enzyme inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S2/c22-19(15-12-13-4-1-2-5-16(13)24-20(15)23)21-10-9-14-7-8-18(26-14)17-6-3-11-25-17/h1-8,11-12H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUJHFZOYYKGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CC=C(S3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
The chromene scaffold originates from 2-hydroxyacetophenone derivatives (1a–f ), which undergo Vilsmeier-Haack formylation to yield 4-oxo-4H-chromene-3-carbaldehydes (2a–f ). This reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature. Yields range from 46% to 94%, depending on substituent electronic effects. For example, electron-donating groups (e.g., -OCH₃) enhance reactivity, while electron-withdrawing groups (e.g., -NO₂) necessitate extended reaction times.
Pinnick Oxidation to Carboxylic Acid
Carbaldehydes (2a–f ) are oxidized to 4-oxo-4H-chromene-3-carboxylic acids (3a–f ) using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system. This step proceeds at 0°C for 3 hours, achieving 53–61% yields. The reaction mechanism involves in situ generation of hypochlorous acid (HOCl), which oxidizes the aldehyde to a carboxylic acid without over-oxidizing the chromene ketone.
Acid Chloride Formation
Carboxylic acids (3a–f ) are activated with thionyl chloride (SOCl₂) in dry dichloromethane (DCM) under nitrogen atmosphere. The resultant acid chlorides (4a–f ) are highly reactive intermediates, enabling direct amide coupling without isolation. Excess SOCl₂ is removed via rotary evaporation, and the residue is used immediately in subsequent steps.
Preparation of N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)amine
Ullmann Coupling for Bithiophene Synthesis
2-Bromothiophene undergoes Ullmann coupling using a palladium catalyst (e.g., Pd(OAc)₂) and potassium acetate (KOAc) in dimethylacetamide (DMA) at 90–100°C. This method replaces traditional copper catalysts, reducing reaction temperatures from >200°C to 90–100°C and improving yields (75–85%). The product, 2,2'-bithiophene (1 ), is purified via column chromatography (hexane:ethyl acetate, 9:1).
Bromination and Suzuki-Miyaura Cross-Coupling
5-Bromo-2,2'-bithiophene (2 ) is synthesized by treating 1 with N-bromosuccinimide (NBS) in chloroform-glacial acetic acid (1:1) at room temperature. Radical initiators or UV light are unnecessary, simplifying the process (yield: 82%). Subsequent Suzuki-Miyaura coupling with 3-pyridylboroxin introduces a pyridyl group, forming 5-(3-pyridyl)-2,2'-bithiophene (3 ). Tris(3-pyridyl)boroxin, prepared via lithiation of 3-bromopyridine and triisopropyl borate, ensures regioselective coupling.
Ethylamine Side Chain Introduction
The pyridyl-bithiophene (3 ) is functionalized with a 2-aminoethyl group via Grignard reaction or reductive amination. For example, treatment with 2-bromoethylamine hydrobromide in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base yields N-(2-{[2,2'-bithiophene]-5-yl}ethyl)amine (4 ). Purification via recrystallization (ethanol:water, 7:3) affords the amine in 68% yield.
Amide Bond Formation
Coupling Chromene Acid Chloride and Bithiophene Ethylamine
The acid chloride (4a–f ) reacts with 4 in dry DCM using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C for 1 hour, followed by stirring at room temperature overnight. Workup involves quenching with water, extraction with DCM, and purification via silica gel chromatography (hexane:ethyl acetate, 4:1). Yields range from 44% to 64%, depending on steric hindrance from chromene substituents.
Optimization and Mechanistic Insights
Catalytic and Solvent Effects
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Palladium vs. Copper Catalysts : Palladium-catalyzed Ullmann coupling reduces side products (e.g., tri- and tetrathiophenes) compared to copper, enhancing bithiophene purity.
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Solvent Systems : Polar aprotic solvents (e.g., DMA, DMF) improve coupling efficiency by stabilizing palladium intermediates.
Spectroscopic Validation
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¹H NMR : The chromene proton at C-3 appears as a singlet (δ 8.2–8.4 ppm), while the bithiophene protons resonate as doublets (δ 6.8–7.1 ppm).
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IR Spectroscopy : Stretching vibrations for the amide carbonyl (1690–1710 cm⁻¹) and chromene ketone (1650–1670 cm⁻¹) confirm successful coupling.
Challenges and Alternative Approaches
Regioselectivity in Bithiophene Bromination
NBS in chloroform-acetic acid selectively brominates the 5-position of 2,2'-bithiophene due to the electron-rich nature of the α-thiophene position. Alternative brominating agents (e.g., Br₂/FeBr₃) lead to di- and tri-brominated byproducts, reducing yields.
Green Chemistry Considerations
Continuous flow chemistry is proposed for scaling up chromene synthesis, reducing reaction times by 50% and improving heat dissipation. Microwave-assisted Suzuki coupling further enhances efficiency (20-minute reactions vs. 16 hours).
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0–5°C → RT | 46–94 | |
| Pinnick Oxidation | NaClO₂, sulfamic acid, DCM/H₂O, 0°C, 3h | 53–61 | |
| Acid Chloride Formation | SOCl₂, DCM, N₂, 1h | Quant. |
Table 2: Bithiophene-Ethylamine Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ullmann Coupling | Pd(OAc)₂, KOAc, DMA, 90–100°C, 16h | 75–85 | |
| Bromination | NBS, CHCl₃/CH₃COOH, RT, 2h | 82 | |
| Suzuki Coupling | Tris(3-pyridyl)boroxin, Pd(PPh₃)₄, 70–80°C | 78 |
Table 3: Amidation Yields Based on Chromene Substituents
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bithiophene moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Chemistry
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to develop more complex organic molecules with tailored properties for various applications.
Biology
Research indicates that this compound exhibits potential bioactive properties , particularly:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial properties.
- Anticancer Potential : Investigations into derivatives of similar structures have demonstrated the ability to induce apoptosis in cancer cell lines, making this compound a candidate for further studies in cancer therapy.
Medicine
The therapeutic implications of this compound are noteworthy:
- Targeting Molecular Pathways : The compound's interaction with specific enzymes and receptors can modulate biological pathways relevant to disease mechanisms.
- Drug Development : Its unique structure may facilitate the design of novel drugs aimed at specific targets in disease processes.
Industry
In the field of materials science, this compound is being explored for use in:
- Organic Electronics : Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance their conductivity and overall performance in electronic devices.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of structurally similar chromene derivatives reported significant inhibition of cell proliferation in various cancer cell lines. These findings suggest that this compound may exhibit similar effects due to its structural attributes.
Case Study 2: Organic Electronics
Research on the incorporation of bithiophene derivatives into organic electronic devices demonstrated improved charge transport properties. This supports the potential application of this compound in enhancing device performance.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bithiophene moiety can facilitate π-π stacking interactions, while the chromene unit can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared below with structurally related coumarin carboxamides and bithiophene derivatives:
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Analysis
Electronic and Conjugation Effects
- In contrast, dimethylamino groups in compound 2A increase electron-donating capacity, critical for its BChE inhibitory activity .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound characterized by its unique structural features, including a bithiophene moiety and a chromene backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₅N₁O₂S, with a molecular weight of approximately 381.5 g/mol. The compound's structure allows for significant interactions with biological targets through π–π stacking and hydrogen bonding.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Bithiophene and Chromene Precursors : Utilizing methods such as the Suzuki-Miyaura coupling reaction.
- Purification : Techniques like high-pressure catalytic reactions and continuous flow reactors are employed to enhance yield and purity.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of coumarin have shown MIC (Minimum Inhibitory Concentration) values ranging from 0.23 to 0.70 mg/mL against bacteria such as Bacillus cereus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Coumarin Derivative 1 | 0.23 | Bacillus cereus |
| Coumarin Derivative 2 | 0.70 | Escherichia coli |
Anticancer Activity
Research into the anticancer properties of similar chromene derivatives suggests that they may inhibit cancer cell proliferation. For example, copper(II) complexes derived from chromenes have shown IC₅₀ values ranging from 0.04 to 15.66 μM against various human cancer cell lines, indicating strong cytotoxic effects .
Table 2: Cytotoxicity Data of Related Compounds
| Compound Type | IC₅₀ (μM) | Cancer Cell Lines Tested |
|---|---|---|
| Copper(II) Complex with Chromene | 0.04 - 15.66 | DAN-G, A-427, LCLC-103H |
| N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-... | TBD | TBD |
The biological activity of this compound is thought to involve:
- Interaction with Enzymatic Targets : The compound may modulate enzyme activity through non-covalent interactions.
- Cellular Uptake : The lipophilic nature of the bithiophene moiety facilitates cellular membrane penetration.
Case Studies
Recent studies have highlighted the potential of chromene derivatives in drug discovery:
-
Antibacterial Screening : A study showed that modifications in the chromene structure can enhance antibacterial potency against resistant strains.
"The incorporation of electron-donating groups significantly improved the antimicrobial efficacy of chromene derivatives."
- Cytotoxic Evaluations : In vitro assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.
Q & A
Basic: What synthetic strategies are optimal for preparing N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxo-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 2-oxo-2H-chromene scaffold .
Bithiophene Integration : Coupling the chromene-3-carboxylic acid with a 2-{[2,2'-bithiophene]-5-yl}ethylamine intermediate using carbodiimide coupling agents (e.g., EDCI) in the presence of triethylamine .
Regioselective Challenges : For bithiophene derivatives, regioselectivity in functionalization (e.g., formylation) can be achieved via Vilsmeier-Haack reactions (electrophilic substitution) or lithiation followed by electrophilic quenching .
Optimization : High-throughput screening of catalysts (e.g., palladium for cross-coupling) and continuous flow chemistry improve scalability and purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to resolve the chromene, bithiophene, and carboxamide signals. Key peaks include aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~423.4 g/mol).
- Purity Assessment :
- HPLC : Reverse-phase chromatography with UV detection at λ = 254 nm to quantify impurities (<1% threshold) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .
Basic: How is the compound’s biological activity evaluated in preliminary screens?
Methodological Answer:
- In Vitro Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Chromene derivatives often exhibit activity via topoisomerase inhibition .
- Anti-inflammatory Potential : Nitrite quantification in LPS-stimulated RAW 264.7 macrophages (IC₅₀ < 10 µM for active bithiophenes) .
- Target Identification : Molecular docking against enzymes like COX-2 or kinases to predict binding affinities .
Advanced: How can researchers address contradictions in reported biological activities of chromene-bithiophene hybrids?
Methodological Answer:
Contradictions may arise from:
- Synthetic Variability : Impurities (e.g., unreacted amines) or regioisomers affecting bioactivity. Mitigate via rigorous HPLC purification and structural validation .
- Assay Conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Complexity : Use orthogonal assays (e.g., fluorescence polarization for DNA intercalation vs. enzymatic inhibition) to dissect multimodal activity .
Advanced: What strategies optimize the compound’s electronic properties for materials science applications?
Methodological Answer:
- π-Conjugation Tuning : Introduce electron-withdrawing groups (e.g., nitro) to the bithiophene moiety to enhance charge transport in organic semiconductors .
- Solubility Engineering : Modify the ethyl linker with polar substituents (e.g., hydroxyethyl) to improve processability in organic photovoltaic (OPV) devices .
- Spectroscopic Analysis : UV-Vis (λₘₐₓ ~350–400 nm for chromene) and cyclic voltammetry (HOMO/LUMO levels) to correlate structure with optoelectronic performance .
Advanced: How are structure-activity relationships (SARs) studied for this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with variations in:
- Chromene Substituents : Methyl, methoxy, or halides at position 7 .
- Bithiophene Linkers : Ethyl vs. propyl chains to assess flexibility .
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., the carboxamide group is essential for kinase inhibition) .
- Computational Modeling : DFT calculations (e.g., Gibbs free energy of binding) to rationalize SAR trends .
Advanced: What methodologies resolve regioselectivity challenges in bithiophene functionalization?
Methodological Answer:
- Directed Metalation : Use n-BuLi to deprotonate the 5´-position of bithiophene (adjacent to sulfur), followed by electrophilic quenching (e.g., DMF for formylation) .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .
- Crystallographic Analysis : Resolve ambiguous regiochemistry via X-ray diffraction of intermediates .
Advanced: How is the compound’s stability under physiological conditions assessed?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Chromene derivatives are prone to ring-opening under alkaline conditions .
- Metabolic Resistance : Use liver microsome assays (human or murine) to quantify CYP450-mediated oxidation. Carboxamide groups often enhance metabolic stability .
- Light Sensitivity : UV exposure tests (λ = 365 nm) to evaluate photodegradation, critical for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
